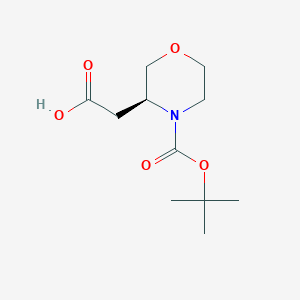

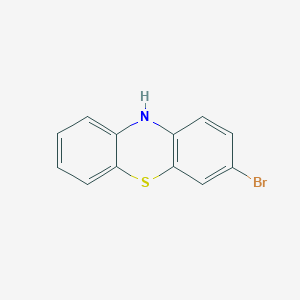

3-Bromo-10h-phenothiazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Bromo-10H-phenothiazine derivatives has been explored through various methods. In one study, 3,7-dibromophenothiazine derivatives were synthesized with different substituents such as bromoalkyl, mercaptoalkyl, and alkylthioacetate groups at the N atom at position 10. The Suzuki coupling reaction was employed to further modify these derivatives using bromothiophene derivatives . Another approach involved the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides to produce 3-bromo-1-methyl phenothiazines. This method included the formylation of diphenyl sulfides and condensation reactions with σ-halonitrobenzene in ethanolic acetate solution . Additionally, novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives were synthesized using acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, employing both conventional and microwave-assisted conditions .

Molecular Structure Analysis

The structural investigations of the synthesized phenothiazine derivatives were conducted using various spectroscopic methods. These included NMR, FT-IR, UV–vis, and Mass-spectral studies, which helped in elucidating the molecular structure of the compounds. DFT calculations were also performed to support the findings, indicating a favorable enthalpy profile for the reactions in water solvent. The molecular mechanics and semi-empirical DFT calculations suggested an anancomeric chair conformation of the 1,3-dioxane ring with the phenothiazine substituent in the equatorial position, allowing for free rotation about the single bond linking the two heterocyclic units .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives was further explored by synthesizing electroactive hydrazones. This was achieved by reacting N-alkylated 3-bromo- and 3,7-dibromo-10H-phenothiazines with acrolein diethyl acetal under Pd catalysis, followed by condensation with N-methyl-N-phenylhydrazine and N,N-diphenylhydrazine. The resulting mono- and dihydrazones were found to act as effective hole transporting materials, indicating their potential in electronic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phenothiazine derivatives were thoroughly investigated. The thermal, optical, electrochemical, and photophysical properties were examined, revealing that the new compounds display daylight fluorescence with large Stokes shifts. This property is particularly significant for applications in optoelectronics and as fluorescent markers. The electroactive hydrazones derived from phenothiazine derivatives also demonstrated promising characteristics as hole transporting materials, which could be beneficial for the development of organic electronic devices .

Aplicaciones Científicas De Investigación

Organic Electroactive Materials

3-Bromo-10H-phenothiazine derivatives have been synthesized and investigated as organic electroactive materials. These derivatives, particularly when functionalized as hydrazones, show promise as effective hole-transporting materials. Their thermal, optical, electrochemical, and photophysical properties have been extensively studied, indicating potential applications in organic electronics (Bieliauskas et al., 2012).

Photovoltaic Applications

Phenothiazine derivatives, including those derived from this compound, are significant in photovoltaic applications, specifically in dye-sensitized solar cells (DSSCs). Research has shown that these compounds, due to their structural diversity, can significantly impact the performance of DSSCs. The different geometries of phenothiazine dyes have been explored to understand their influence on photovoltaic performance (Buene et al., 2019).

Electronic Property Investigation

Studies involving the coupling of phenothiazine with other substrates, such as bromo anthracenes and perylene, have provided insights into the electronic properties of these combinations. Such research has revealed unique electronic communication in excited states and has implications for the development of advanced electronic materials (Franz et al., 2008).

Photocatalytic Hydrogen Production

Phenothiazine-based organic sensitizers derived from this compound have been synthesized and applied in photocatalytic hydrogen production. This research highlights the potential of these compounds in energy conversion, particularly in harnessing solar energy for hydrogen production (Tiwari et al., 2015).

Spectroscopic Investigations for Sensor Applications

The spectral variations of vinyl-substituted 10H-phenothiazine derivatives have been studied for potential sensor applications. These investigations focus on understanding the intramolecular charge transfer and electronic rearrangement, which are critical in developing advanced sensing technologies (Lin & Chang, 2009).

Synthesis and Characterization for Organic Dyes

Phenothiazine derivatives, synthesized from this compound, have been characterized and applied as organic dyes in dye-sensitized solar cells. These studies include characterizing molecular geometries and electronic properties, providing insights into their effectiveness as photosensitizers (TamilSelvan et al., 2020).

Electroluminescent Organic Semiconductors

Research has also focused on phenothiazine and carbazole substituted pyrene-based semiconductors for OLED devices. These materials, derived from this compound, demonstrate promising performance in organic light emitting diodes, showcasing the potential of these derivatives in electronic display technology (Salunke et al., 2016).

Mecanismo De Acción

Target of Action

Phenothiazines, the parent compound of 3-bromo-10h-phenothiazine, are known to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

This compound is a type of extended phenothiazine that has been shown to exhibit intriguing photophysical and redox properties . It can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that this compound may interact with its targets through a redox mechanism, possibly involving the transfer of electrons.

Biochemical Pathways

Given its photocatalytic activity, it may be involved in pathways related to oxidative stress and redox reactions .

Result of Action

Its ability to catalyze the oxidative coupling of amines to imines suggests that it may induce changes at the molecular level, potentially affecting cellular functions .

Action Environment

The action of this compound is influenced by environmental factors such as light. It has been shown to catalyze reactions under visible-light irradiation, suggesting that light exposure may enhance its activity . Additionally, the compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , indicating that these conditions may be necessary for maintaining its stability and efficacy.

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWIAYIESCUSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300599 | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3939-23-9 | |

| Record name | 3939-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.